m-Cyanophenylglyoxal hydrate

Description

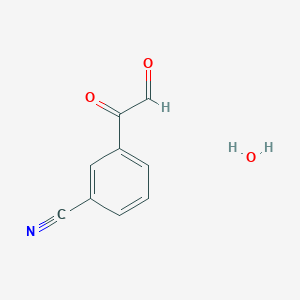

m-Cyanophenylglyoxal hydrate (3-cyanophenylglyoxal hydrate) is a phenylglyoxal derivative characterized by a cyano (-CN) substituent in the meta position of the aromatic ring. Structurally, it consists of a glyoxal group (C=O) linked to a meta-cyanophenyl moiety, stabilized by a water molecule in its hydrate form. This compound is primarily utilized in organic synthesis as an electrophilic building block for pharmaceuticals, agrochemicals, and specialty polymers. The electron-withdrawing cyano group enhances the reactivity of the carbonyl groups, making it valuable in condensation and nucleophilic addition reactions .

Properties

IUPAC Name |

3-oxaldehydoylbenzonitrile;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2.H2O/c10-5-7-2-1-3-8(4-7)9(12)6-11;/h1-4,6H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVFEHYESYFIPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C=O)C#N.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704413 | |

| Record name | 3-(Oxoacetyl)benzonitrile--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071555-51-5 | |

| Record name | 3-(Oxoacetyl)benzonitrile--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

m-Cyanophenylglyoxal hydrate is a compound that has garnered interest in the field of biological research due to its potential applications in various biochemical processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of phenylglyoxal, characterized by the presence of a cyanophenyl group. Its molecular formula can be represented as CHNO, and it exists in a hydrated form, which influences its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Protein Modification : this compound has been shown to modify proteins through reactions with amino acid residues, particularly arginine. This modification can lead to changes in protein function and stability, impacting cellular signaling pathways .

- Inhibition of Enzymatic Activity : The compound has been identified as an inhibitor of certain enzymes, including Protein Arginine Deiminases (PADs). This inhibition can alter the citrullination process, which is crucial for various physiological functions and disease states .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to cellular damage and apoptosis in certain contexts .

In Vitro Studies

- Cell Viability Assays : Studies have demonstrated that this compound affects cell viability in various cancer cell lines. For instance, treatment with the compound resulted in a dose-dependent decrease in cell proliferation, indicating potential cytotoxic effects .

- Mechanistic Insights : Research utilizing mass spectrometry has revealed that this compound modifies specific proteins involved in cell cycle regulation and apoptosis. This suggests that the compound may have therapeutic potential in cancer treatment by targeting these pathways .

In Vivo Studies

- Animal Models : In animal models of inflammatory diseases, this compound has shown promise in modulating immune responses. For example, it was observed to reduce markers of inflammation and improve outcomes in models of ulcerative colitis .

Case Study 1: Cancer Therapeutics

A recent study investigated the effects of this compound on breast cancer cells. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through ROS-mediated pathways. These findings support further exploration into its use as an adjunct therapy in cancer treatment.

Case Study 2: Autoimmune Disorders

Another case study focused on the role of this compound in modulating PAD activity in autoimmune disorders. The compound was found to reduce citrullination levels in affected tissues, suggesting a potential therapeutic role in conditions like rheumatoid arthritis .

Data Summary

| Study Type | Findings | Implications |

|---|---|---|

| In Vitro | Dose-dependent cytotoxicity in cancer cells | Potential for cancer therapy |

| In Vivo | Reduced inflammation markers in ulcerative colitis | Therapeutic role in inflammatory diseases |

| Protein Studies | Modification of key regulatory proteins | Insight into mechanisms affecting cell function |

Comparison with Similar Compounds

Structural and Functional Group Variations

Phenylglyoxal hydrates differ in substituent type (e.g., -Br, -OCH₃, -Cl, -CN) and position (meta vs. para). These variations significantly influence their physical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Key Properties of Selected Phenylglyoxal Hydrates

Substituent Electronic Effects

- Electron-Withdrawing Groups (-CN, -Br): The cyano group in this compound strongly withdraws electrons via resonance and induction, enhancing the electrophilicity of the glyoxal carbonyl groups. This makes it more reactive in nucleophilic additions (e.g., with amines or hydrazines) compared to methoxy-substituted analogs . Bromine, while also electron-withdrawing, exerts less resonance effects than -CN, leading to milder activation of the carbonyl groups .

Electron-Donating Groups (-OCH₃) :

Positional Isomerism (Meta vs. Para)

- Meta-substituted compounds (e.g., 3-bromo or 3-methoxy) often exhibit lower symmetry, affecting crystallization behavior and solubility .

- Para-Substituents: Para-substituted analogs (e.g., 4-cyano or 4-methoxy) display symmetrical electronic effects, which may enhance crystallinity and thermal stability. For instance, 4-methoxyphenylglyoxal hydrate’s defined melting range (104–111°C) suggests a well-ordered crystalline lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.